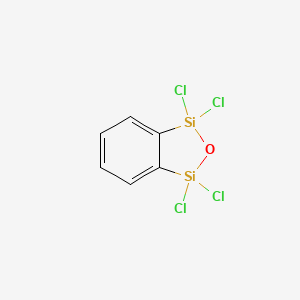
1,1,3,3-Tetrachloro-1,3-dihydro-2,1,3-benzoxadisilole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetrachloro-1,3-dihydro-2,1,3-benzoxadisilole is a unique organosilicon compound characterized by its benzoxadisilole core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-tetrachloro-1,3-dihydro-2,1,3-benzoxadisilole typically involves the reaction of chlorosilanes with benzene derivatives under controlled conditions. One common method involves the use of tetrachlorosilane and a benzene derivative in the presence of a catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilanes.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3,3-Tetrachloro-1,3-dihydro-2,1,3-benzoxadisilole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: In the presence of water, the chlorosilane groups can hydrolyze to form silanols.
Common Reagents and Conditions
Nucleophilic Reagents: Such as amines or alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
1,1,3,3-Tetrachloro-1,3-dihydro-2,1,3-benzoxadisilole has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials with unique properties.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Research: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industrial Applications: Utilized in the production of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of 1,1,3,3-tetrachloro-1,3-dihydro-2,1,3-benzoxadisilole involves its interaction with various molecular targets. The compound can form stable complexes with other molecules, influencing their reactivity and stability. The specific pathways involved depend on the context of its application, such as catalysis or material synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane: Another organosilicon compound with similar reactivity but different structural features.
1,1-Dichloro-1-silacyclohexane: Shares some chemical properties but differs in its cyclic structure.
Uniqueness
1,1,3,3-Tetrachloro-1,3-dihydro-2,1,3-benzoxadisilole is unique due to its benzoxadisilole core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
Propriétés
Numéro CAS |
58194-86-8 |
|---|---|
Formule moléculaire |
C6H4Cl4OSi2 |
Poids moléculaire |
290.1 g/mol |
Nom IUPAC |
1,1,3,3-tetrachloro-2,1,3-benzoxadisilole |
InChI |
InChI=1S/C6H4Cl4OSi2/c7-12(8)5-3-1-2-4-6(5)13(9,10)11-12/h1-4H |
Clé InChI |
YMPRWOUCORCDON-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)[Si](O[Si]2(Cl)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


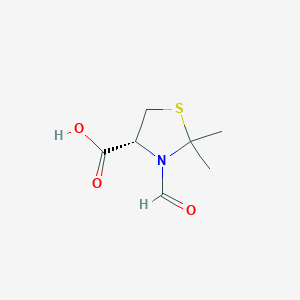
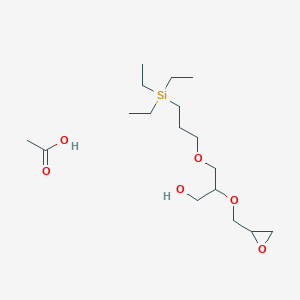
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitro-1,3-thiazole](/img/structure/B14628122.png)
![1H-Benz[f]indazole, 3-phenyl-](/img/structure/B14628129.png)
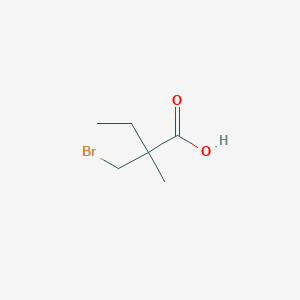
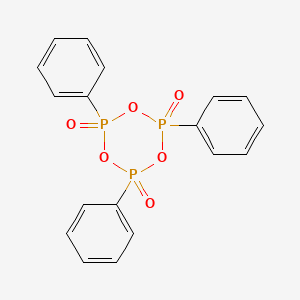
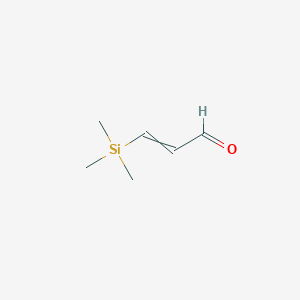
![11-methoxy-6,8,18-trioxapentacyclo[10.6.0.02,9.03,7.013,17]octadeca-1,4,9,11,13(17)-pentaen-16-one](/img/structure/B14628161.png)
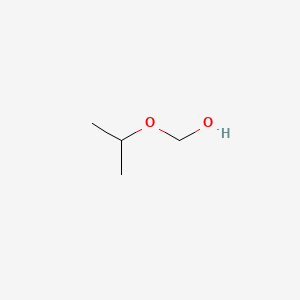

![6-Chloro-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14628181.png)
![Trimethyl[(2-methyl-1-phenylcyclopropyl)oxy]silane](/img/structure/B14628188.png)

![2-[(E)-tert-Butyldiazenyl]heptan-2-ol](/img/structure/B14628198.png)
